

# Genotoxicity Assessment of Mesalamine and Its Related Compounds: A Technical Guide

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## Compound of Interest

Compound Name: *Mesalamine impurity P*

Cat. No.: *B1380478*

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## Executive Summary

Mesalamine (5-aminosalicylic acid), the active moiety of several drugs used to treat inflammatory bowel disease, has been extensively evaluated for its genotoxic potential. Standard regulatory genotoxicity assays consistently demonstrate that mesalamine is not mutagenic or clastogenic. However, the genotoxicity assessment of mesalamine-related compounds, including process impurities and degradation products, is a critical aspect of its safety profile, as mandated by regulatory guidelines such as ICH M7. This technical guide provides an in-depth overview of the genotoxicity of mesalamine and its key related compounds, detailing experimental protocols and summarizing the available data.

## Genotoxicity Profile of Mesalamine

Mesalamine has been subjected to a standard battery of in vitro and in vivo genotoxicity tests, all of which have yielded negative results. This robust dataset supports the conclusion that mesalamine itself does not pose a genotoxic risk.

## Summary of Genotoxicity Data for Mesalamine

While specific quantitative data from proprietary studies are not publicly available, regulatory submissions consistently report mesalamine as negative in the following assays. The expected outcome for a non-genotoxic compound is presented for illustrative purposes.

Assay	Test System	Metabolic Activation (S9)	Concentration/ Dose Range	Result
Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2uvrA)	With and Without	Up to 5000 µg/plate	Negative[1]
In Vitro Chromosomal Aberration Assay	Chinese Hamster Ovary (CHO) cells	With and Without	Non-cytotoxic concentrations	Negative[1]
In Vivo Mammalian Erythrocyte Micronucleus Test	Mouse bone marrow	N/A	Up to maximum tolerated dose	Negative[1]

## Genotoxicity of Mesalamine-Related Compounds

The assessment of impurities is a critical component of drug safety evaluation. For mesalamine, potential impurities can arise from the manufacturing process or degradation. Aniline and aminophenols are key related compounds of interest due to their potential for genotoxicity.

### Aniline

Aniline is a known starting material for some synthetic routes of mesalamine and is a potential genotoxic impurity.[2] Unlike mesalamine, aniline exhibits a mixed genotoxicity profile.

### Aminophenols (o-Aminophenol and p-Aminophenol)

o-Aminophenol and p-Aminophenol are metabolites and potential degradation products of mesalamine. Both have demonstrated genotoxic potential.

## Summary of Genotoxicity Data for Mesalamine-Related Compounds

The following table summarizes the publicly available genotoxicity findings for key mesalamine-related compounds.

Compound	Assay	Test System	Metabolic Activation (S9)	Result
Aniline	Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium	With and Without	Negative
In Vitro Chromosomal Aberration Assay	Chinese Hamster Ovary (CHO) cells	With and Without	Positive	
In Vivo Mammalian Erythrocyte Micronucleus Test	Mouse bone marrow	N/A	Positive[3][4]	
o-Aminophenol	Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium	With and Without	Weakly Positive to Positive[5]
In Vitro Chromosomal Aberration Assay	Not specified	Not specified	Positive	
p-Aminophenol	Bacterial Reverse Mutation Assay (Ames Test)	S. typhimurium	With and Without	Negative[6]
In Vitro Chromosomal Aberration Assay	CHO and L5178Y cells	Without	Positive[7]	
Mouse Lymphoma Assay	L5178Y cells	Without	Positive[7]	

## Experimental Protocols for Key Genotoxicity Assays

Detailed methodologies for the standard battery of genotoxicity tests are outlined in the OECD guidelines.

### Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay evaluates the potential of a substance to induce reverse mutations at the histidine locus in several strains of *Salmonella typhimurium* and at the tryptophan locus in *Escherichia coli*.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Methodology:

- **Strains:** A minimum of five strains is recommended, including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2uvrA or *S. typhimurium* TA102.
- **Exposure:** The test compound is assessed with and without a metabolic activation system (S9 fraction from induced rat liver).
- **Procedure:** In the plate incorporation method, the test compound, bacterial culture, and S9 mix (if required) are combined in molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the mixture is incubated before plating.
- **Incubation:** Plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies per plate is counted. A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the solvent control.[\[11\]](#)

### In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This test identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Methodology:

- **Cell Lines:** Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), or human peripheral blood lymphocytes.
- **Exposure:** Cells are exposed to at least three concentrations of the test compound for a short duration (3-6 hours) with and without S9 metabolic activation, and for a longer duration (continuous exposure for 1.5-2 normal cell cycle lengths) without S9.
- **Metaphase Arrest:** A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.
- **Harvesting and Staining:** Cells are harvested, fixed, and stained (e.g., with Giemsa).
- **Analysis:** At least 200 metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, deletions, translocations). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.[\[17\]](#)

## In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing micronuclei in newly formed erythrocytes in the bone marrow or peripheral blood of rodents.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

### Methodology:

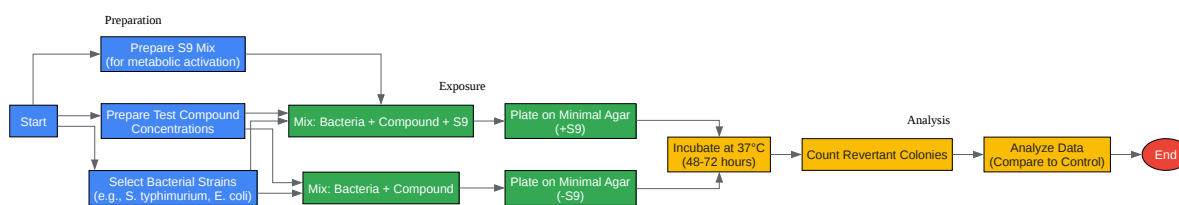
- **Test System:** Typically, mice or rats are used.
- **Administration:** The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels, up to the maximum tolerated dose.
- **Sampling:** Bone marrow or peripheral blood is collected at appropriate time points after treatment (e.g., 24 and 48 hours).
- **Slide Preparation and Staining:** Smears are prepared and stained to differentiate polychromatic (immature) and normochromatic (mature) erythrocytes.
- **Analysis:** At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. A statistically significant, dose-dependent increase in the frequency of

micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.

## Visualizations: Workflows and Logical Relationships

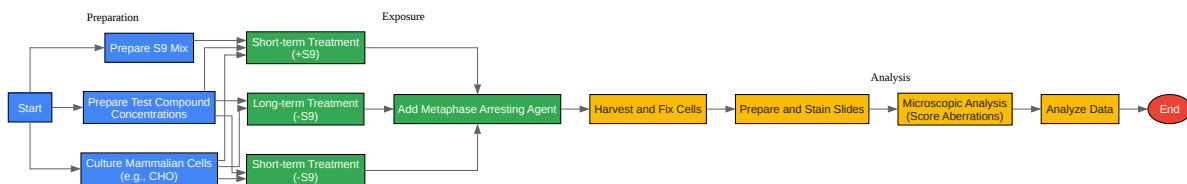
### Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key genotoxicity assays described.

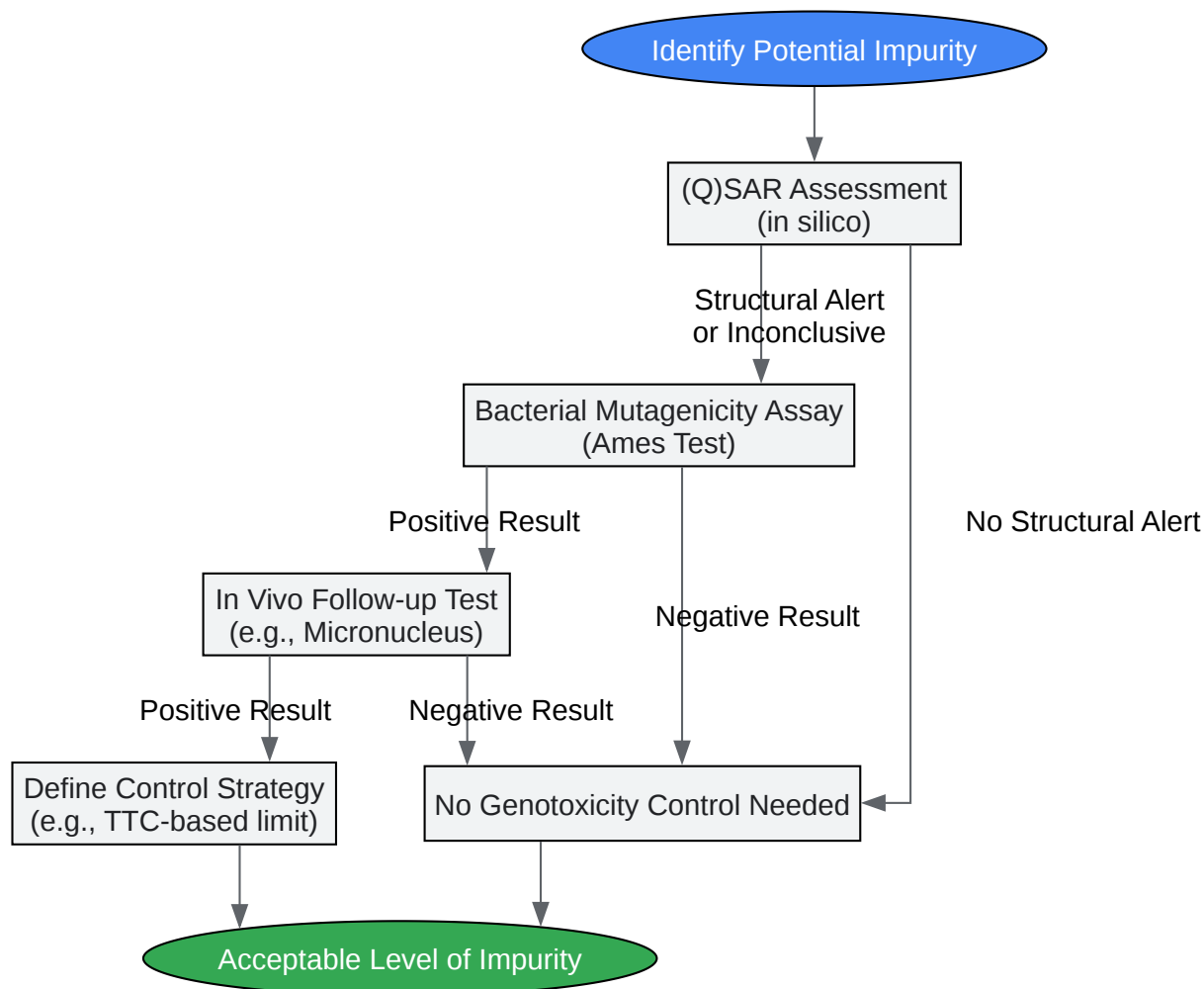


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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.







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